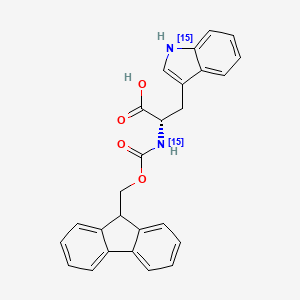

Nalpha-Fmoc-L-tryptophan-15N2

Description

Foundational Principles of Fmoc Chemistry in Peptide Synthesis

The synthesis of peptides, which are short chains of amino acids, is a cornerstone of biochemical and pharmaceutical research. A widely used method for this is solid-phase peptide synthesis (SPPS), and a popular strategy within SPPS is Fmoc chemistry. americanpeptidesociety.org

The fundamental principle of Fmoc-SPPS involves building a peptide chain step-by-step while it is anchored to a solid support, typically a resin. oup.com This approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily washed away after each step. oup.com

The key to this strategy is the use of the fluorenylmethyloxycarbonyl (Fmoc) group as a temporary protecting group for the α-amino group of the amino acid being added. wikipedia.org This protection prevents unwanted side reactions during the formation of the peptide bond. wikipedia.org The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, usually with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection step exposes the amino group, making it ready to react with the next Fmoc-protected amino acid in the sequence. oup.com This cycle of deprotection and coupling is repeated until the desired peptide is synthesized. oup.com The mildness of the Fmoc deprotection conditions is a significant advantage, as it minimizes side reactions and is compatible with a wide range of sensitive amino acid side chains. americanpeptidesociety.org

L-Tryptophan as a Pertinent Residue in Structural and Functional Studies

L-tryptophan is one of the twenty standard amino acids that make up proteins and is essential in the human diet. wikipedia.orgnih.gov Its unique indole (B1671886) side chain, which is the largest and most complex among the amino acids, gives it special properties that make it a valuable residue for studying protein structure and function. nih.govmdpi.com

The indole ring of tryptophan is hydrophobic and aromatic, allowing it to participate in various non-covalent interactions, such as hydrophobic interactions and π-π stacking, which are crucial for the proper folding and stability of proteins. nih.govacs.org Tryptophan residues are often found buried within the hydrophobic core of a protein or at interfaces between protein subunits or between a protein and a ligand. wikipedia.orgplos.org In fact, tryptophan is frequently found in the "hot spots" of protein-protein and protein-ligand interactions, contributing significantly to the binding energy. acs.orgnih.gov

Furthermore, the indole side chain of tryptophan is naturally fluorescent, a property that is sensitive to its local environment. nih.gov This intrinsic fluorescence makes tryptophan an excellent spectroscopic probe for studying protein conformation, dynamics, and binding events without the need for external fluorescent labels. nih.govpnas.org The rotational motions of tryptophan residues within a protein can provide insights into the flexibility and dynamics of the protein structure, which are often linked to its function. nih.govpnas.org Molecular dynamics simulations have further highlighted the critical role of tryptophan's side chain conformation in the protein folding process. plos.org

| Feature | Description |

| Isotopic Labeling | Contains two ¹⁵N stable isotopes, enabling detection by NMR and mass spectrometry. |

| Fmoc Protecting Group | Allows for controlled, stepwise addition in solid-phase peptide synthesis. |

| Tryptophan Residue | Provides a sensitive probe for protein structure, dynamics, and interactions due to its unique indole side chain. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1 |

InChI Key |

MGHMWKZOLAAOTD-VMIVXPHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=C[15NH]C5=CC=CC=C54)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nα Fmoc L Tryptophan 15n2 and Its Derivatives

Isotopic Labeling Strategies for Tryptophan and its Analogues (e.g., 15N2, 13C)

The introduction of isotopic labels into tryptophan can be achieved through various methods, including biosynthetic and chemical synthesis approaches.

Biosynthetic Labeling: A common method for producing isotopically labeled tryptophan involves microbial fermentation. vulcanchem.com Strains of Escherichia coli can be cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled salt, such as ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄. univr.it Similarly, for ¹³C labeling, a ¹³C-glucose source is used. univr.it This metabolic incorporation allows for the production of uniformly labeled L-tryptophan-15N2, where both the α-amino and indole (B1671886) nitrogen atoms are replaced with the ¹⁵N isotope. This approach can achieve high levels of isotopic enrichment, often exceeding 98%. vulcanchem.comschd-shimadzu.com Cell-free expression systems offer more flexibility, particularly when using labeled amino acids. univr.it Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique that allows for the in vivo incorporation of labeled amino acids into proteins for quantitative proteomics. creative-biostructure.com

Chemical Synthesis: Chemical synthesis offers precise control over the placement of isotopic labels. For instance, late-stage labeling strategies have been developed to introduce ¹³C at the C1 position of amino acids using isotopically labeled CO₂. springernature.com While early-stage introduction of isotopes can be costly and time-consuming, newer methods aim to incorporate the label later in the synthetic route. springernature.com Chemical synthesis is particularly valuable for creating amino acids with specific labeling patterns that may not be accessible through biosynthetic methods. sci-hub.seresearchgate.net

Below is a table summarizing various isotopically labeled tryptophan analogues and their applications.

| Labeled Tryptophan Analogue | Isotopic Enrichment | Key Applications |

| L-Tryptophan-¹⁵N₂ | ≥98% ¹⁵N | NMR spectroscopy, mass spectrometry, protein turnover studies, metabolic pathway analysis. |

| L-Tryptophan-¹³C₁₁ | 99% ¹³C | NMR-based research, probing structure and dynamics of macromolecules. isotope.com |

| L-Tryptophan-¹³C₁₁,¹⁵N₂ | 99% ¹³C, 98% ¹⁵N | Bio-NMR applications, quantitative proteomics. sigmaaldrich.comlgcstandards.com |

| L-Tryptophan-d8,¹⁵N₂ | ≥97% d8, ≥98% ¹⁵N₂ | Protein dynamics and NMR spectroscopy, especially for large proteins. vulcanchem.com |

Selective Fmoc Protection and Deprotection Techniques

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine protecting group in peptide synthesis due to its stability in acidic conditions and its facile removal under mild basic conditions. wikipedia.org

Fmoc Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org This reaction selectively protects the α-amino group of L-tryptophan-15N2, leaving the carboxylic acid and indole functionalities available for subsequent reactions.

Fmoc Deprotection: The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS). genscript.com It is typically achieved through treatment with a secondary amine, most commonly a solution of 20-50% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com The deprotection mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring, followed by β-elimination to release the free amine and dibenzofulvene. researchgate.netspringernature.com The excess amine in the deprotection solution traps the dibenzofulvene, driving the reaction to completion. nih.gov

Alternative deprotection reagents and conditions have been explored to minimize side reactions, such as aspartimide formation. nih.gov These include the use of other secondary amines like piperazine (B1678402) or the addition of additives like N,N-diisopropylethylamine (DIEA). wikipedia.orgresearchgate.net The choice of deprotection conditions can be optimized based on the specific peptide sequence and the presence of sensitive residues. researchgate.net

The following table outlines common Fmoc deprotection cocktails used in SPPS.

| Deprotection Reagent | Composition | Typical Conditions |

| Piperidine | 20% piperidine in DMF | 10 minutes at room temperature. researchgate.net |

| Piperidine | 55% piperidine in DMF | 20 minutes at room temperature. researchgate.net |

| Piperazine/DBU/Formic Acid | 5% piperazine, 1% DBU, 1% formic acid in DMF | Avoids the use of piperidine. wikipedia.org |

Considerations for Indole Nitrogen Protection (e.g., Boc, during peptide synthesis)

The indole side chain of tryptophan is susceptible to modification, particularly oxidation, under the acidic conditions often used during peptide synthesis and cleavage. sigmaaldrich.com To prevent these side reactions, the indole nitrogen is frequently protected. labmartgh.com

The most common protecting group for the tryptophan indole is the tert-butyloxycarbonyl (Boc) group. labmartgh.comgoogle.com The use of Fmoc-Trp(Boc)-OH prevents side reactions during synthesis and oxidation of the indole ring, ensuring higher purity of the final peptide. labmartgh.com The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. sigmaaldrich.comresearchgate.net

The use of Fmoc-Trp(Boc)-OH is strongly recommended, especially in sequences containing multiple tryptophan residues or other acid-sensitive residues. sigmaaldrich.com This derivative also helps to suppress the reattachment of the C-terminal tryptophan residue to the resin linker during cleavage. sigmaaldrich.com Other protecting groups for the indole nitrogen have been investigated, but the Boc group remains the most widely used due to its reliability and compatibility with standard Fmoc-SPPS protocols. labmartgh.comresearchgate.net

Optimization of Synthetic Yields and Isotopic Enrichment Purity

Maximizing the synthetic yield and ensuring high isotopic purity are critical for the cost-effective production and successful application of Nα-Fmoc-L-tryptophan-15N2.

Optimizing Synthetic Yields: In biosynthetic approaches, optimizing fermentation conditions, such as media composition and culture parameters, is crucial for maximizing the yield of the labeled amino acid. univr.it In chemical synthesis, each reaction step must be optimized to ensure high conversion and minimize the formation of byproducts. sci-hub.seresearchgate.net For peptide synthesis using the labeled amino acid, using optimized coupling reagents and conditions, such as DIC/Oxyma Pure, can lead to high crude peptide purity and yield. biotage.com

Ensuring Isotopic Enrichment Purity: The purity of isotopic enrichment is paramount for the intended applications. This is typically verified using mass spectrometry and NMR spectroscopy. vulcanchem.com Gas chromatography-mass spectrometry (GC-MS) and elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) are used to confirm the level of ¹⁵N and other isotopic labels. vulcanchem.com High-performance liquid chromatography (HPLC) with chiral columns is employed to ensure the enantiomeric purity of the L-amino acid. vulcanchem.com For the final Nα-Fmoc-L-tryptophan-15N2 product, HPLC is used to determine its chemical purity. labmartgh.com Careful purification steps, such as ion-exchange chromatography and recrystallization, are essential to remove any unlabeled contaminants and achieve isotopic purity levels often greater than 98%. vulcanchem.com

The table below details analytical techniques for quality control.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Verification of isotopic label incorporation. vulcanchem.com |

| Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) | Confirmation of ¹⁵N and other isotopic enrichment levels. vulcanchem.com |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical and chiral purity. vulcanchem.comlabmartgh.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and verification of isotopic labeling positions. |

Applications in Solid Phase Peptide Synthesis Spps

Methodologies for Site-Specific Incorporation of Nα-Fmoc-L-Tryptophan-15N2

The site-specific incorporation of Nα-Fmoc-L-tryptophan-15N2 into a growing peptide chain follows the standard, well-established cycle of Fmoc-based SPPS. altabioscience.comthermofisher.com This process is typically performed on an automated peptide synthesizer. researchgate.net The fundamental principle of Fmoc-SPPS is the use of an orthogonal protection scheme, where the temporary Nα-Fmoc group is labile to a weak base (e.g., piperidine), while the side-chain protecting groups and the resin linker are stable to this base but are cleaved by a strong acid in the final step. altabioscience.com

The incorporation process involves the following key steps:

Resin Preparation : The synthesis begins with a solid support resin, to which the first amino acid is attached.

Fmoc Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid (or the last coupled amino acid in the growing peptide chain) is removed by treatment with a solution of a weak base, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.gov This exposes a free amino group for the next coupling step.

Activation and Coupling : The carboxylic acid of the incoming Nα-Fmoc-L-tryptophan-15N2 is activated using a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amino group of the preceding residue to form a peptide bond.

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired sequence. Because Nα-Fmoc-L-tryptophan-15N2 is used as one of the building blocks in the sequence, its position is precisely determined by the step at which it is introduced. The ¹⁵N labels are chemically identical to the natural ¹⁴N atoms, ensuring that the labeled tryptophan behaves identically to its unlabeled counterpart during the synthesis process. qyaobio.comcpcscientific.com

Prevention of Side Reactions and Scavenging Strategies during Cleavage

The tryptophan residue is particularly susceptible to modification during the final cleavage step, where the peptide is detached from the resin and side-chain protecting groups are removed using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com The indole (B1671886) ring of tryptophan is highly nucleophilic and can be attacked by reactive cationic species generated from the cleavage of other protecting groups (e.g., tert-butyl groups) or the resin linker. sigmaaldrich.comsigmaaldrich.com

A primary side reaction is the transfer of sulfonyl-based protecting groups (e.g., Pmc, Pbf) from arginine residues to the tryptophan indole nucleus. sigmaaldrich.compeptide.com Another significant issue is alkylation of the indole ring by tert-butyl cations. sigmaaldrich.com To mitigate these and other side reactions, two main strategies are employed: indole protection and the use of scavengers.

Indole Protection : The most effective method to prevent modification of the tryptophan side chain is to protect the indole nitrogen. peptide.com For this purpose, the Nα-Fmoc-L-tryptophan is often derivatized with an acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen, yielding Fmoc-Trp(Boc)-OH. sigmaaldrich.comchemimpex.compeptide.com This strategy is highly recommended for syntheses of peptides containing both tryptophan and arginine, as it effectively suppresses the migration of sulfonyl protecting groups and other modifications. sigmaaldrich.compeptide.compeptide.com The Boc group provides steric and electronic protection to the indole ring and is cleanly removed during the final TFA cleavage. thermofisher.com

Scavenging Strategies : During TFA treatment, scavengers are added to the cleavage cocktail to trap the reactive carbocations. sigmaaldrich.comthermofisher.com The choice and combination of scavengers depend on the peptide sequence. For peptides containing tryptophan, a robust scavenger cocktail is essential.

| Scavenger | Function & Concentration | Citation |

| Water (H₂O) | Acts as a scavenger for tert-butyl cations. Typically used at 2.5-5% in the TFA cocktail. | wpmucdn.com |

| Triisopropylsilane (TIS) | A highly effective scavenger for trityl cations (from Cys, His, Asn, Gln) and reduces oxidation. Used at 2.5-5%. | sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | An excellent scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of tryptophan. Often used at 2.5%. | sigmaaldrich.comsigmaaldrich.comthermofisher.com |

| Phenol | Believed to offer protection to tryptophan and tyrosine residues. Used at 5%. | sigmaaldrich.com |

| Thioanisole | Used to scavenge carbocations and can accelerate the removal of Arg(Pmc) protecting groups. Used at 5%. | thermofisher.com |

A common and effective non-malodorous cleavage cocktail for most sequences, including those with tryptophan (preferably Trp(Boc)), is a mixture of TFA/TIS/water (95:2.5:2.5). sigmaaldrich.com For more complex peptides, more comprehensive mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) may be employed. sigmaaldrich.com

Synthesis of Isotope-Labeled Peptide Libraries for Research Applications

The use of Nα-Fmoc-L-tryptophan-15N2 is pivotal for the synthesis of isotope-labeled peptide libraries, which are indispensable tools in modern proteomics and structural biology. qyaobio.comgencefebio.com These libraries consist of a collection of peptides, often systematically varied, where one or more positions are occupied by an amino acid containing a stable isotope. The synthesis is typically performed using automated SPPS, allowing for the generation of numerous distinct peptides in a high-throughput manner. researchgate.net

Stable isotope-labeled peptides (SIL peptides) are chemically and physically almost identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. qyaobio.comcpcscientific.commedchemexpress.com This property makes them ideal internal standards for quantitative analysis and probes for structural and dynamic studies. qyaobio.comshoko-sc.co.jp

The incorporation of Nα-Fmoc-L-tryptophan-15N2 into peptide libraries enables a variety of advanced research applications.

| Research Application | Description of Use | Citation |

| Quantitative Proteomics | Labeled peptides serve as internal standards for the absolute quantification (AQUA) of proteins in complex biological mixtures. A known amount of the heavy peptide (containing ¹⁵N-Trp) is spiked into a sample, and the ratio of the MS signals from the heavy peptide and its light, endogenous counterpart allows for precise quantification of the target protein. | cpcscientific.com |

| NMR Spectroscopy | Site-specific ¹⁵N labeling simplifies complex NMR spectra of proteins and peptides. It helps in assigning specific signals to the labeled tryptophan residue, enabling detailed studies of protein structure, dynamics, and molecular interactions at that specific site. | qyaobio.comshoko-sc.co.jp |

| Metabolite Identification & Pharmacokinetics | Labeled peptides are used as reference materials to trace the metabolic fate of peptide-based drugs or endogenous peptides. They help in identifying metabolites and studying pharmacokinetic profiles. | qyaobio.com |

| Biomarker Discovery and Validation | Peptide libraries with labeled tryptophan can be used in targeted proteomics workflows, such as Parallel Reaction Monitoring (PRM), to accurately quantify potential protein biomarkers in clinical or biological samples. frontiersin.orgnih.gov | |

| Protein-Protein Interaction Studies | ¹⁵N-labeled tryptophan can serve as a probe to monitor changes in the local chemical environment upon binding to another molecule, providing insights into interaction interfaces and mechanisms. | qyaobio.com |

The synthesis of these libraries involves dedicating one of the amino acid positions on the synthesizer to Nα-Fmoc-L-tryptophan-15N2, which is then incorporated into each peptide of the library at the desired sequence position(s).

Nuclear Magnetic Resonance Nmr Spectroscopy in Structural and Dynamic Biology

¹⁵N-Detected NMR Approaches for Macromolecular Structure Elucidation

The introduction of stable isotopes like ¹⁵N has significantly advanced the application of NMR to larger and more complex macromolecules. nih.gov ¹⁵N-detected NMR experiments offer several advantages, particularly for studying large proteins and intrinsically disordered proteins (IDPs), which often suffer from severe spectral overlap in traditional proton-detected experiments. bruker.comnih.gov By directly observing the ¹⁵N nucleus, which has a lower gyromagnetic ratio and slower transverse relaxation rates, researchers can obtain higher resolution spectra, even for high-molecular-weight systems. bruker.comresearchgate.net

One of the key techniques in this area is Transverse Relaxation-Optimized Spectroscopy (TROSY). bruker.comresearchgate.net TROSY-based experiments, including ¹⁵N-detected versions, effectively suppress transverse relaxation, leading to narrower linewidths and improved spectral quality for large biomolecules. bruker.comresearchgate.net This has expanded the size limit of proteins that can be studied by solution NMR to over 100 kDa. bruker.com

The use of ¹⁵N labeling, often in conjunction with ¹³C labeling, is fundamental for the sequential assignment of backbone and side-chain resonances, a prerequisite for determining the three-dimensional structure of a protein. protein-nmr.org.ukresearchgate.net Triple-resonance experiments, which correlate the ¹H, ¹⁵N, and ¹³C nuclei, are the workhorses of protein NMR, allowing for the unambiguous assignment of the protein's chemical shifts. Even fractional ¹³C-labeling, combined with uniform ¹⁵N-labeling, can provide sufficient information for structure determination while reducing the cost of sample preparation. mdpi.com

Characterization of Protein Dynamics and Folding using Nα-Fmoc-L-Tryptophan-¹⁵N₂

The study of protein dynamics and folding is crucial for understanding their function, and Nα-Fmoc-L-tryptophan-¹⁵N₂ serves as a valuable tool in these investigations. Tryptophan residues are often found in key regions of proteins, and their indole (B1671886) side chains can act as sensitive probes of their local environment and conformational changes. researchgate.netnih.gov

NMR relaxation experiments, such as the measurement of T₁, T₂, and heteronuclear NOEs on ¹⁵N-labeled tryptophan residues, provide quantitative information about protein dynamics on a wide range of timescales, from picoseconds to seconds. mdpi.comunimib.it These experiments can reveal the flexibility of the protein backbone and side chains, identify regions of conformational exchange, and characterize the motions that are essential for protein function. The analysis of these dynamics can be complex, and methods like diffusion maps are being developed to systematically analyze molecular dynamics simulation trajectories and characterize folding pathways. nih.gov

Elucidating Ligand-Protein Interactions and Binding Sites via Isotopic Labeling

Isotopic labeling with compounds like Nα-Fmoc-L-tryptophan-¹⁵N₂ is a cornerstone for studying ligand-protein interactions and identifying binding sites. researchgate.net The chemical shift of an amide proton and its attached ¹⁵N is highly sensitive to its local electronic environment. When a ligand binds to a protein, it can induce changes in the chemical shifts of nearby amino acid residues, a phenomenon known as chemical shift perturbation (CSP). researchgate.net

By acquiring a series of ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein in the presence of increasing concentrations of a ligand, researchers can map the binding site on the protein surface. Residues that experience significant chemical shift changes are likely to be at or near the binding interface. researchgate.netmdpi.com This method is widely used in drug discovery to screen for binding fragments and to characterize the binding mode of lead compounds. mdpi.com

Tryptophan residues are frequently located in the binding pockets of proteins, making ¹⁵N-labeled tryptophan a particularly effective probe for these studies. mdpi.commdpi.com For instance, in studies of the vitamin D receptor, specific labeling of a tryptophan residue allowed for the assignment of its side-chain resonances and revealed that these signals are sensitive to the presence of a ligand in the receptor's cavity. nih.gov This site-specific information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs.

Development of Specialized NMR Pulse Sequences for Tryptophan Resonances

The unique properties of tryptophan residues have spurred the development of specialized NMR pulse sequences to enhance their detection and resolution. researchgate.netresearchgate.net The indole ¹⁵N-¹H group of tryptophan has a distinct chemical shift range that often separates its resonance from the crowded backbone amide region of an NMR spectrum. nih.gov This makes it an attractive target for selective observation.

Techniques like TROSY have been specifically adapted for tryptophan indole ¹⁵N-¹H moieties to study large membrane proteins where extensive backbone assignment is challenging. nih.govresearchgate.net Advanced multi-dimensional experiments, such as 4D and 5D NMR, have been developed to overcome resonance overlap in very large and complex proteins, facilitating the assignment of both backbone and side-chain resonances, including those of tryptophan. pnas.org

Furthermore, pulse sequences have been designed to measure specific parameters, such as long-range heteronuclear coupling constants and residual dipolar couplings, which provide valuable structural constraints. bruker.comacs.org The continued development of pulse sequences, often in combination with advanced isotopic labeling strategies, pushes the boundaries of what is possible with biomolecular NMR, enabling the study of increasingly complex biological systems. kit.edu

Mass Spectrometry Ms for Quantitative and Qualitative Biomolecular Analysis

Isotope-Edited Mass Spectrometry for Peptide and Protein Identification

Isotope-edited mass spectrometry is a powerful technique for identifying peptides and proteins in complex mixtures. The incorporation of stable isotopes, such as the ¹⁵N in Nα-Fmoc-L-tryptophan-15N2, creates a distinct mass shift in the labeled peptide compared to its unlabeled counterpart. This mass difference allows for the clear identification and differentiation of the labeled species within a complex mass spectrum.

The use of Nα-Fmoc-L-tryptophan-15N2 is particularly advantageous in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the stepwise addition of amino acids to build a specific peptide sequence. otsuka.co.jp By introducing Nα-Fmoc-L-tryptophan-15N2 at a specific position within the synthetic peptide, researchers can create an internal standard that is chemically identical to the target peptide but isotopically distinct. otsuka.co.jpgoogle.com

When a biological sample is spiked with this heavy-labeled synthetic peptide, the subsequent MS analysis will show a pair of signals for the peptide of interest: one for the naturally occurring ("light") peptide and one for the "heavy" standard. This "isotope-editing" approach significantly enhances the confidence in peptide and, by extension, protein identification, as the co-elution and similar fragmentation patterns of the light and heavy pairs provide strong evidence for the presence of the target analyte.

Key Features of Nα-Fmoc-L-tryptophan-15N2 in Peptide Synthesis:

| Feature | Description |

| Isotopic Enrichment | Contains two ¹⁵N atoms, resulting in a predictable mass shift. isotope.com |

| Fmoc Protection | The Fmoc group allows for controlled incorporation during solid-phase peptide synthesis. otsuka.co.jp |

| Chemical Purity | High chemical purity ensures the synthesis of well-defined peptide standards. ckisotopes.com |

Absolute and Relative Quantification Strategies in Proteomics using Nα-Fmoc-L-Tryptophan-15N2

Quantitative proteomics aims to determine the abundance of proteins, either in absolute terms or relative to other samples. Nα-Fmoc-L-tryptophan-15N2 is instrumental in both absolute and relative quantification strategies.

Absolute Quantification (AQUA): In this method, a known quantity of a synthetic peptide, incorporating a heavy isotope-labeled amino acid like Nα-Fmoc-L-tryptophan-15N2, is added to a biological sample. google.com This labeled peptide serves as an internal standard. By comparing the MS signal intensity of the endogenous, unlabeled peptide to that of the known amount of the spiked-in heavy peptide, the absolute concentration of the target protein can be determined. google.com

Relative Quantification: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for relative quantification. ckgas.com While SILAC traditionally involves metabolic labeling of entire proteomes, the underlying principle of comparing "light" and "heavy" isotopic forms is similar. In targeted proteomics, synthetic peptides containing Nα-Fmoc-L-tryptophan-15N2 can be used to compare the relative abundance of a specific protein across different samples. nih.gov For instance, by adding an equal amount of the heavy standard to two different biological samples, the ratio of the light-to-heavy peak areas in each sample provides a relative measure of the protein's abundance between the two conditions. nih.gov

The predictable mass difference between the ¹⁵N-labeled and unlabeled tryptophan-containing peptides allows for their simultaneous detection and quantification in a single MS run, minimizing experimental variability. otsuka.co.jp

Quantitative Proteomics Strategies:

| Strategy | Description | Role of Nα-Fmoc-L-tryptophan-15N2 |

| Absolute Quantification (AQUA) | Determines the absolute amount of a protein. | Used to synthesize a heavy-labeled peptide internal standard with a known concentration. google.com |

| Relative Quantification | Compares the abundance of a protein between different samples. | Incorporated into a synthetic peptide standard to normalize for variations in sample processing and MS analysis. nih.gov |

Applications in Tracing Metabolic Pathways and Flux Analysis

The use of stable isotope-labeled compounds extends beyond proteomics into the realm of metabolomics and metabolic flux analysis. By introducing a labeled precursor like L-tryptophan-¹⁵N₂ into a biological system, researchers can trace the path of the nitrogen atoms as they are incorporated into various downstream metabolites. medchemexpress.commedchemexpress.com

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several important molecules, including the neurotransmitter serotonin (B10506) and the coenzyme NAD(P)+. nih.govnih.gov By using L-tryptophan-¹⁵N₂, scientists can follow the nitrogen atoms from tryptophan through these metabolic pathways. medchemexpress.com Mass spectrometry is then used to detect the ¹⁵N label in the resulting metabolites, providing insights into the activity and regulation of these pathways under different physiological or pathological conditions. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov Dual-labeling experiments, for instance using both ¹³C and ¹⁵N isotopes, can provide even more detailed information about the flow of both carbon and nitrogen through metabolic networks. nih.gov While this specific section focuses on Nα-Fmoc-L-tryptophan-15N2, the underlying principle of using the stable isotope-labeled tryptophan (L-tryptophan-¹⁵N₂) is central to these tracing studies. The Fmoc-protected version is primarily a tool for the synthesis of specific peptides for targeted analysis, whereas the unprotected labeled amino acid is used for in vivo or in vitro metabolic labeling studies.

Biochemical and Biophysical Investigations Utilizing Labeled Tryptophan

Probing Catalytic Mechanisms of Tryptophan-Containing Enzymes

The use of 15N-labeled tryptophan has been instrumental in unraveling the catalytic mechanisms of enzymes where tryptophan residues play a critical role. By selectively introducing the 15N isotope, researchers can track the chemical transformations and changes in the local environment of specific tryptophan residues throughout the enzymatic reaction cycle.

A prime example is the study of tryptophan synthase, a well-characterized enzyme that catalyzes the final two steps in the biosynthesis of L-tryptophan. nih.govebi.ac.uk Solid-state NMR studies on tryptophan synthase have utilized ε-15N-lysine to probe the protonation state of a key lysine (B10760008) residue (βLys87) involved in the reaction mechanism. nih.govpnas.org These experiments have confirmed that the ε-amino group of βLys87 switches between protonated and neutral states during catalysis, consistent with its proposed roles in acid-base catalysis. nih.gov

Furthermore, in studies of the flavoenzyme tryptophan 2-monooxygenase, 15N kinetic isotope effects have been employed to elucidate the chemical mechanism of L-alanine oxidation. nih.gov By measuring the isotope effect on the C-H bond cleavage step, researchers have gathered evidence supporting a hydride transfer mechanism for this enzyme. nih.gov These examples highlight the power of isotopic labeling in providing detailed mechanistic insights that are often unattainable through other methods.

Table 1: Applications of Labeled Tryptophan in Enzyme Mechanism Studies

| Enzyme | Labeled Amino Acid | Technique | Key Finding | Reference(s) |

|---|---|---|---|---|

| Tryptophan Synthase | ε-15N-lysine | Solid-State NMR | The protonation state of the active site lysine (βLys87) changes during the catalytic cycle, supporting its role in acid-base catalysis. | nih.govebi.ac.ukpnas.org |

| Tryptophan 2-Monooxygenase | 15N-L-alanine | Kinetic Isotope Effects, NMR | The data supports a hydride transfer mechanism for the oxidation of L-alanine. | nih.gov |

Site-Specific Modification and Functional Characterization of Proteins

The ability to introduce Nalpha-Fmoc-L-tryptophan-15N2 at specific sites within a protein sequence is a powerful strategy for functional characterization. The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates the incorporation of the labeled tryptophan during solid-phase peptide synthesis, allowing for the precise placement of the isotopic probe. chemicalbook.comcymitquimica.com This site-specificity is crucial for correlating structural and dynamic changes with protein function.

For instance, selective 15N-labeling of tryptophan side chains has been used to study large proteins without the need for deuteration, simplifying the resulting NMR spectra. researchgate.net This approach has been successfully applied to prolyl oligopeptidase, an 80-kDa serine protease, to monitor conformational changes upon ligand binding. researchgate.net The chemical shift perturbations observed for the labeled tryptophan residues provide information about the binding kinetics and allosteric effects. researchgate.net

Table 2: Methods for Site-Specific Tryptophan Labeling

| Method | Key Feature | Application | Reference(s) |

|---|---|---|---|

| Solid-Phase Peptide Synthesis with Fmoc-L-tryptophan-15N2 | Precise incorporation of the labeled amino acid at any desired position in the peptide chain. | Synthesis of peptides with site-specific labels for structural and functional studies. | chemicalbook.comcymitquimica.com |

| Selective Labeling in Expression Systems | Incorporation of labeled tryptophan by providing it in the cell growth media. | Studying large proteins and those with post-translational modifications in a more native environment. | researchgate.netnih.gov |

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

The strategic placement of 15N-labeled tryptophan residues serves as an effective tool for mapping the interfaces of protein-protein and protein-nucleic acid complexes. Aromatic residues like tryptophan are frequently found at interaction interfaces, where they can participate in stabilizing van der Waals interactions and hydrogen bonds. portlandpress.comacs.orgnih.gov

NMR spectroscopy is particularly well-suited for these studies. By comparing the NMR spectra of the labeled protein in its free and bound states, researchers can identify which tryptophan residues are involved in the interaction based on changes in their chemical shifts. researchgate.net This technique, known as chemical shift perturbation mapping, provides valuable information about the binding site and the conformational changes that occur upon complex formation.

For example, studies on the interaction of yeast ubiquitin hydrolase with ubiquitin utilized specific 13C and 15N labeling of various amino acids, including tryptophan, to identify residues at the interface. portlandpress.com Similarly, in the study of protein-DNA complexes, selective 15N-labeling of tryptophan side chains has allowed for the identification of residues at the protein-DNA binding interface. acs.orgnih.gov These approaches are critical for understanding the molecular basis of recognition and specificity in these fundamental biological interactions.

Emerging Methodological Advancements and Future Research Trajectories

Innovations in Isotopic Labeling and Enrichment Techniques

The effective use of Nα-Fmoc-L-tryptophan-15N2 in research is highly dependent on the efficiency and specificity of isotopic labeling and enrichment. Recent advancements in these areas have focused on cost-effective production, achieving high levels of isotopic enrichment, and developing site-selective labeling methods to probe specific regions of a protein.

One innovative strategy involves the use of ¹⁵N-labeled indole (B1671886) to specifically label the side chains of tryptophan residues in proteins. researchgate.net This method is particularly advantageous for large proteins, as it allows for the acquisition of simplified [¹H, ¹⁵N]-TROSY HSQC spectra without the need for protein deuteration, leading to better signal-to-noise ratios. researchgate.net This approach has been successfully applied to study prolyl oligopeptidase, an 80 kDa serine protease, demonstrating that the majority of tryptophan side chains become clearly detectable. researchgate.net

Genetic encoding of noncanonical amino acids represents another frontier in site-selective labeling. For instance, 7-aza-tryptophan (7AW), an isoelectronic analog of tryptophan, can be genetically encoded in Escherichia coli. nih.gov This system is orthogonal to the native protein expression machinery, enabling high-yield, site-selective isotopic labeling in vivo. nih.gov The labeled 7AW can be synthesized from ¹⁵N/¹³C-labeled serine and 7-aza-indole using a tryptophan synthetase β-subunit (TrpB) mutant, providing straightforward access to isotopically labeled probes for NMR studies. nih.gov

Furthermore, new methods for producing highly enriched ¹⁵N-labeled amino acids are being developed to improve cost-effectiveness. The microalga Chlamydomonas reinhardtii has been utilized to produce ¹⁵N-labeled amino acids with high isotopic enrichment at a laboratory scale using a culture medium containing ¹⁵NH4Cl. researchgate.net This biochemical method has yielded an average isotopic enrichment of 99.56 ± 0.05% for 16 characterized amino acids. researchgate.net Additionally, optimizing expression conditions in various cellular systems, such as baculovirus-infected insect cells, is crucial for maximizing the yield of proteins labeled with specific isotopes like ¹⁵N-tryptophan, especially when using expensive labeled media. isotope.comukisotope.com

To ensure the accuracy of labeling, tandem mass spectrometry techniques are being employed to quantify the degree of enrichment and identify any metabolic scrambling effects that might go undetected in NMR experiments. acs.org

Table 1: Innovations in Isotopic Labeling and Enrichment

| Method | Description | Key Advantages | Relevant Compound(s) |

|---|---|---|---|

| Indole-Based Labeling | Use of ¹⁵N-labeled indole to specifically label tryptophan side chains during protein expression. | Simplifies NMR spectra of large proteins; avoids the need for deuteration. | ¹⁵N-indole, L-Tryptophan |

| Genetic Encoding of Noncanonical Amino Acids | Incorporation of amino acid analogs like 7-aza-tryptophan at specific sites in a protein sequence. | Enables highly specific, site-selective labeling in vivo. | 7-aza-tryptophan, ¹⁵N/¹³C-labeled Serine |

| Microalgae Production Systems | Utilization of microorganisms like Chlamydomonas reinhardtii to produce highly enriched ¹⁵N-labeled amino acids. | Cost-effective production of amino acids with very high isotopic enrichment. | ¹⁵N-labeled amino acids |

| Optimized Expression Protocols | Fine-tuning of culture conditions (e.g., in insect cells) to maximize the yield of isotopically labeled proteins. | Efficient use of expensive labeled reagents. | ¹⁵N-Tryptophan |

Integration of Nα-Fmoc-L-Tryptophan-15N2 with Complementary Biophysical Methods

While NMR spectroscopy remains a primary application for Nα-Fmoc-L-tryptophan-15N2, its integration with other biophysical techniques is leading to a more comprehensive understanding of protein structure and function. This integrative approach allows researchers to overcome the limitations of individual methods and gain synergistic insights.

A powerful combination is the integration of NMR data with X-ray crystallography and cryo-electron microscopy (cryo-EM). pnas.orgnrel.gov While crystallography and cryo-EM provide high-resolution static snapshots of macromolecules, NMR can offer detailed information on dynamics and the protonation states of key residues, which are often difficult to determine from electron density maps alone. pnas.org For example, a joint solid-state NMR, X-ray crystallography, and computational approach has been used to investigate enzyme catalysis in tryptophan synthase, revealing the protonation states of intermediates in the active site. pnas.org

Isotopically labeled tryptophan is also valuable in fluorescence-based techniques, such as Förster Resonance Energy Transfer (FRET). Site-specific incorporation of fluorescently labeled nucleotides or amino acids is a prerequisite for many fluorescence studies. nih.gov While not a direct application of ¹⁵N labeling, the synthesis strategies for incorporating labeled amino acids are often adaptable for fluorescent probes.

Mass spectrometry (MS) is another key technique that is highly complementary to NMR. shoko-sc.co.jpbuchem.com Isotope dilution mass spectrometry is considered a gold standard for the quantitative analysis of proteins and peptides. shoko-sc.co.jp High-resolution mass spectrometry can be used to precisely quantify the enrichment levels of ¹⁵N and ¹³C in sparsely labeled proteins, providing critical validation for NMR studies. acs.org

Table 2: Integration of Nα-Fmoc-L-Tryptophan-15N2 with Other Biophysical Methods

| Integrated Technique | Information Gained | Example Application |

|---|---|---|

| X-ray Crystallography / cryo-EM | Combines dynamic information from NMR with high-resolution static structures. | Determining protonation states in enzyme active sites. pnas.org |

| Mass Spectrometry (MS) | Quantifies isotopic enrichment levels and validates labeling. | Confirming the incorporation of labeled amino acids in proteomic studies. acs.orgshoko-sc.co.jp |

| Fluorescence Spectroscopy (e.g., FRET) | Provides distance constraints and information on conformational changes. | Studying protein folding and interactions. nih.gov |

Advanced Computational Modeling Driven by Isotopic Data

The data generated from experiments using Nα-Fmoc-L-tryptophan-15N2 and other isotopically labeled compounds are increasingly being used to drive and validate advanced computational models. This synergy between experimental and computational approaches provides a powerful framework for understanding molecular structure, dynamics, and function at an atomic level of detail.

Quantum mechanical (QM) calculations have emerged as a valuable tool for predicting NMR chemical shifts. psnc.plarkat-usa.orgnih.govresearchgate.net By comparing the computationally predicted chemical shifts for a proposed structure with the experimental values obtained from NMR spectra of ¹⁵N-labeled proteins, researchers can validate or refine their structural models. nih.gov However, the accuracy of these predictions for ¹⁵N chemical shifts can be challenging due to the sensitivity of the nitrogen nucleus to its local electronic environment, including hydrogen bonding and solvent effects. nih.govnih.gov Despite these challenges, QM/MM (quantum mechanics/molecular mechanics) calculations are being successfully used to address the influence of crystal contacts, dynamics, and hydrogen bonding on chemical shifts. nih.gov

Molecular dynamics (MD) simulations provide a powerful means to study the conformational dynamics of proteins over time. nih.govnih.gov Isotopic labeling data can be used to restrain and validate these simulations. For instance, MD simulations of tryptophan synthase have been used to investigate its structural and dynamical behavior at different temperatures, providing insights into the molecular forces that govern its stability and function. nih.gov Similarly, simulations of the influenza M2 proton channel, guided by NMR data from isotopically labeled tryptophan, have revealed how interactions between key residues regulate the channel's function. rsc.org

Furthermore, the combination of isotopic tracer analysis with metabolic modeling allows for the quantification of metabolic fluxes through various pathways. nih.govnih.gov By feeding cells ¹³C and ¹⁵N co-labeled substrates and analyzing the isotopic enrichment in downstream metabolites, researchers can build detailed models of cellular metabolism. nih.gov This approach has been used to compare the nitrogen metabolism of different yeast species, revealing significant variations in their preferences for different nitrogen sources. nih.gov

Table 3: Advanced Computational Modeling and Isotopic Data

| Computational Method | Role of Isotopic Data | Research Application |

|---|---|---|

| Quantum Mechanics (QM) Calculations | Experimental ¹⁵N NMR chemical shifts are used to validate and refine computationally predicted values. | Elucidation of protein structure and local electronic environments. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | NMR-derived structural and dynamic constraints guide and validate the simulations. | Studying protein dynamics, stability, and function over time. nih.govrsc.org |

| Metabolic Flux Analysis | ¹⁵N isotopic enrichment data is used to quantify the flow of nitrogen through metabolic pathways. | Understanding cellular metabolism and nutrient utilization. nih.govnih.gov |

Q & A

Basic: What are the critical considerations for synthesizing Nalpha-Fmoc-L-tryptophan-15N2 with high isotopic purity?

Answer:

Synthesis requires precise control of isotopic labeling at the 15N2 position. Key steps include:

- Reagent Selection : Use L-tryptophan-15N2 as the starting material (CAS 204634-20-8), ensuring ≥95 atom % 15N purity to minimize isotopic dilution .

- Fmoc Protection : Perform Fmoc-group introduction under anhydrous conditions (e.g., Fmoc-Cl in DMF) to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 DCM:MeOH) .

- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate the product. Validate purity (>98%) via LC-MS (expected [M+H]+ at m/z 423.4) .

Advanced: How do isotopic (15N2) labeling effects influence NMR spectral interpretation in peptide studies using this compound?

Answer:

The 15N2 label impacts:

- Spin-Spin Coupling : Alters splitting patterns in 1H-NMR (e.g., indole NH signals split due to 15N-1H coupling). Use 15N-decoupled experiments to simplify spectra .

- Quantitative Analysis : Isotopic enrichment enhances sensitivity in 15N-HSQC experiments for tracking peptide folding kinetics. Calibrate using reference spectra of unlabeled analogs .

- Artifact Detection : Monitor for incomplete labeling (e.g., residual 14N signals at ~120 ppm in 15N-NMR) to avoid misinterpretation .

Basic: What analytical techniques are most robust for characterizing this compound?

Answer:

A multi-technique approach is essential:

Advanced: How can conflicting solubility data for this compound in DMSO vs. DMF be resolved experimentally?

Answer:

Contradictions often arise from:

- Impurity Profiles : Residual salts or solvents (e.g., TFA) alter solubility. Precipitate the compound in cold ether and lyophilize to remove contaminants .

- Concentration Dependence : Test solubility at 1–50 mM. Use dynamic light scattering (DLS) to detect aggregation in DMSO at >20 mM .

- Temperature Effects : Measure solubility at 4°C, 25°C, and 37°C. DMF solubility improves linearly with temperature, while DMSO exhibits non-linear behavior due to H-bonding .

Basic: What protocols ensure the stability of this compound during long-term storage?

Answer:

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

- Stability Monitoring : Perform monthly HPLC checks (retention time shifts >5% indicate degradation). Add 0.1% BHT as a radical scavenger for extended stability .

Advanced: How can researchers validate the absence of racemization in this compound during solid-phase peptide synthesis (SPPS)?

Answer:

- Chiral HPLC : Use a Chirobiotic T column (20% ethanol in hexane) to resolve L/D enantiomers. Racemization >1% requires optimization of coupling conditions (e.g., HOBt/DIC activation) .

- Circular Dichroism (CD) : Compare the CD spectrum (190–250 nm) with a commercially available L-enantiomer standard. Deviations at 225 nm indicate racemization .

Basic: What are the critical controls for experiments using this compound in peptide assembly?

Answer:

- Negative Control : Omit Fmoc deprotection (piperidine) to confirm coupling efficiency.

- Isotopic Control : Synthesize parallel peptides with unlabeled tryptophan to distinguish isotopic effects in mass spectrometry .

- Kinetic Control : Monitor coupling steps via Kaiser test; incomplete reactions (<99%) require extended coupling times .

Advanced: How should researchers address discrepancies in reported molar extinction coefficients (ε) for this compound?

Answer:

- Standardization : Prepare a 1 mM solution in DMF and measure absorbance at 280 nm (ε ~5,600 M⁻¹cm⁻¹). Compare with a NIST-tryptophan standard .

- Inter-Lab Calibration : Collaborate with a second lab using independent spectrophotometers (e.g., Agilent vs. Shimadzu) to rule out instrument bias .

Basic: What statistical frameworks are recommended for analyzing dose-response data involving this compound derivatives?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC50, Hill slope) using software like GraphPad Prism.

- Replication : Perform triplicate experiments; report SEM and p-values (ANOVA with Tukey post-hoc test) .

Advanced: How can researchers optimize SPPS protocols to minimize side reactions when incorporating this compound into hydrophobic peptides?

Answer:

- Solvent System : Use 30% v/v DMSO in DMF to enhance solubility of hydrophobic sequences .

- Coupling Additives : Add 0.1 M OxymaPure to suppress aspartimide formation during Fmoc deprotection .

- Microwave Assistance : Apply 20 W microwave pulses (30s) at 50°C to improve coupling efficiency without racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.